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Compound of Interest

2-(2-Fluorophenyl)propan-2-amine
Compound Name:

hydrochloride
CAS No.: 1202751-82-3
Cat. No.: B1439365

Get Quote
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Subject: 2-Fluoroamphetamine (2-FA) & 2-
Fluoromethamphetamine (2-FMA)
Executive Summary

The ortho-fluoroamphetamines represent a distinct subclass of phenethylamine derivatives
where a hydrogen atom at the 2-position of the phenyl ring is substituted with fluorine. Unlike
their para-substituted counterparts (e.g., 4-FA), which exhibit significant serotonergic activity,
the ortho-isomers are characterized by high selectivity for the dopamine (DAT) and
norepinephrine (NET) transporters. This structural modification yields a "functional" stimulant
profile with reduced euphoric ceiling and lower neurotoxic potential relative to chlorinated or
brominated analogs. This guide details the synthesis, structure-activity relationships (SAR), and
metabolic fate of these compounds.

Historical Genesis & Evolution
From SAR Curiosities to NPS
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The history of fluorinated amphetamines is bifurcated into two distinct eras: early academic
exploration and the modern New Psychoactive Substance (NPS) phenomenon.

» Early Pharmacological Screening (1940s-1990s): Initial research into halogenated
amphetamines focused on the para-position (4-FA, 4-CA) to probe the serotonin transporter.
The ortho-isomers were synthesized primarily to establish steric boundaries in Structure-
Activity Relationship (SAR) studies. Researchers like Glennon and Nichols utilized these
compounds to map the steric tolerance of the 5-HT2A receptor, finding that ortho-substitution
generally abolished the hallucinogenic activity seen in 2,5-dimethoxy derivatives, while
retaining psychostimulant properties.

o The NPS Emergence (2003—Present): 2-FA was first identified in seized forensic samples in
Germany in 2003. Its emergence was driven by the commercial availability of 2-
fluorobenzaldehyde and the desire for "legal” alternatives to amphetamine that circumvented
specific structural bans. 2-FMA followed around 2012, marketed as a "productivity aid" due to

its perceived lack of distracting euphoria.

Chemical Architecture & The "Fluorine Effect"

The substitution of fluorine at the ortho position introduces three critical physicochemical

changes compared to the parent amphetamine:

o Metabolic Blocking: The C—F bond (approx. 116 kcal/mol) is metabolically inert, blocking the
common route of aromatic hydroxylation at the 2-position.

o Lipophilicity: Fluorine increases the logP value, enhancing Blood-Brain Barrier (BBB)

penetration.

« Steric Shielding: The Van der Waals radius of fluorine (1.47 A) is slightly larger than
hydrogen (1.20 A) but significantly smaller than other halogens. This allows the molecule to
fit into the DAT/NET binding pockets while creating steric clashes in the SERT pocket,
dictating its selectivity.

Visualization: Structural Logic
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Figure 1: Divergent pharmacological outcomes based on fluorine positioning.

Synthesis Protocols

The synthesis of 2-FA and 2-FMA relies on the Henry Reaction (nitroaldol condensation)
followed by reduction.[1] This route is preferred over the Leuckart reaction due to higher yields

and purity.

Core Precursor: 2-Fluorobenzaldehyde

All pathways commence with 2-fluorobenzaldehyde. The high electronegativity of the ortho-
fluorine can slightly deactivate the aldehyde, requiring optimized catalytic conditions.

Experimental Workflow (Branching Pathways)
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Figure 2: Synthetic divergence for 2-FA and 2-FMA from a common nitropropene intermediate.

Detailed Protocol: Synthesis of 2-Fluoroamphetamine
(Route A)

Objective: Synthesis of 2-FA via LiAlH4 reduction of 1-(2-fluorophenyl)-2-nitropropene.[1]

Step 1: Henry Reaction (Condensation)[1]
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» Reagents: 2-Fluorobenzaldehyde (100 mmol), Nitroethane (120 mmol), Ammonium Acetate
(catalytic), Glacial Acetic Acid (solvent).

e Procedure: Reflux the mixture for 2-4 hours. The solution will turn deep yellow/orange.

o Workup: Remove solvent under reduced pressure. Dissolve residue in dichloromethane
(DCM) and wash with water.

o Crystallization: Recrystallize from methanol/IPA to yield bright yellow needles of 1-(2-
fluorophenyl)-2-nitropropene.

o Validation Point: Melting point should be sharp (approx. 60-65°C).

Step 2: Reduction (LiAIH4)

Setup: Flame-dried 3-neck flask under Argon atmosphere.
e Reagents: Lithium Aluminum Hydride (LAH, 4.0 equiv) in anhydrous THF.

» Addition: Add the nitropropene intermediate (dissolved in THF) dropwise to the LAH
suspension at 0°C.

e Reaction: Allow to warm to room temperature, then reflux for 6-12 hours. The color shifts
from yellow to grey/white.

e Quench: Fieser workup (Water, 15% NaOH, Water).

« |solation: Filter precipitate, dry organic layer (MgS0O4), and acidify with HCI gas to precipitate
2-Fluoroamphetamine HCI.

Pharmacodynamics & SAR

The ortho-fluorine atom fundamentally alters the interaction with monoamine transporters
compared to the para-isomer.

Transporter Selectivity Profile
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While 4-FA is a potent releaser of Serotonin (5-HT), 2-FA acts almost exclusively on Dopamine
(DA) and Norepinephrine (NE).

NET
DAT ) ) SERT )
Compound . (Norepinephrin . Primary Effect
(Dopamine) ) (Serotonin)
e
Amphetamine High Affinity High Affinity Negligible Stimulation
Functional
2-FA High Affinity High Affinity Very Low ) )
Stimulation
Stimulation +
4-FA High Affinity High Affinity Moderate/High

Entactogen

Data Interpretation: The IC50 values for 2-FA at SERT are orders of magnitude higher than at
DAT, whereas 4-FA exhibits a much narrower ratio (approx. 10-fold difference), allowing for
serotonin release at recreational doses.

Mechanism of Action

o Substrate Transport: 2-FA enters the presynaptic neuron via DAT/NET.

» VMAT2 Interaction: It disrupts the Vesicular Monoamine Transporter 2 (VMAT?2), collapsing
the pH gradient.

» Reverse Transport: Cytosolic DA/NE levels rise, triggering reverse transport through
DAT/NET into the synapse (TAAR1 agonism is a likely co-mechanism, though less
characterized for 2-FA specifically).

Metabolism & Toxicology
Metabolic Pathways

The metabolic fate of 2-FMA involves N-demethylation and hydroxylation. The C-F bond
remains intact.
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Figure 3: Primary metabolic pathways for 2-FMA identified in human urine analysis.

Toxicological Profile

e Neurotoxicity: Unlike para-chloroamphetamine (4-CA), which causes long-term serotonergic
depletion, 2-FA does not appear to share this specific neurotoxic mechanism due to its lack
of SERT affinity.

» Cardiovascular Risk: The potent NET release results in significant sympathomimetic effects:
hypertension, tachycardia, and vasoconstriction. This is the primary safety concern.

e LD50: Murine data suggests an LD50 (i.p.) of approx. 100 mg/kg for 2-FA, comparable to
amphetamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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